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molecular formula C15H14O B3336029 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone CAS No. 16927-79-0

1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Cat. No. B3336029
M. Wt: 210.27 g/mol
InChI Key: GIVWZRFYXRTADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

Prepared from 4-methylphenyltrimethylstannane (Example 69, Step A) and 2'-bromoacetophenone by the procedure described in Example 69, Step B. 1H NMR (200 MHz,CDCl3): 1.98 (s,3H), 2.37 (s,3H), 7.20 (s,4H), 7.3-7.5 (m,4H). FAB-MS: calculated for C15H14O 210; found 211 (M+H,100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C15H14O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Sn](C)(C)C)=[CH:4][CH:3]=1.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19](=[O:21])[CH3:20]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19](=[O:21])[CH3:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)[Sn](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O
Step Two
Name
C15H14O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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